N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex heterocyclic core. Its structure includes:
- Heterocyclic scaffold: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system, characterized by fused oxa (oxygen-containing) and triaza (three nitrogen-containing) rings.
- Substituents:
- A 4-ethoxyphenyl group attached to the acetamide nitrogen.
- A 4-methoxyphenyl group at position 5 of the tricyclic core.
- A hydroxymethyl group at position 11.
- A methyl group at position 12.
- Sulfanyl bridge: A thioether (-S-) linkage connects the acetamide moiety to the heterocyclic core.
The compound’s design likely targets pharmacological applications, given the prevalence of acetamide derivatives in drug discovery (e.g., anti-inflammatory or kinase inhibitors).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-4-37-22-11-7-20(8-12-22)31-25(35)16-39-29-24-13-23-19(15-34)14-30-17(2)26(23)38-28(24)32-27(33-29)18-5-9-21(36-3)10-6-18/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDTLDNTAUNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Introduction to N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
This compound is a complex organic compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and drug development.
Key Structural Features
- Ethoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Hydroxymethyl and Methoxyphenyl Groups : Potentially involved in hydrogen bonding and π-stacking interactions with biological macromolecules.
- Thioamide Linkage : May influence the compound's stability and reactivity.
Medicinal Chemistry
This compound has shown promise in various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The presence of the triazatricyclo structure may enhance its efficacy against certain cancer types by targeting cancer cell proliferation mechanisms.
Anti-inflammatory Effects
Compounds containing ethoxy and methoxy groups have been linked to anti-inflammatory activity. This compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Drug Development
The unique structural characteristics of this compound position it as a candidate for further development into therapeutic agents:
Targeted Drug Delivery
The incorporation of specific moieties allows for the design of drug conjugates that can selectively deliver therapeutic agents to targeted cells or tissues, potentially reducing side effects associated with conventional therapies.
Combination Therapies
Given its diverse functional groups, this compound could be utilized in combination therapies where it enhances the efficacy of existing drugs or reduces resistance mechanisms in cancer treatment.
Case Study 1: Anticancer Efficacy
A study conducted on a series of compounds related to N-(4-ethoxyphenyl)-2-[...]-acetamide demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
Case Study 2: Inflammatory Response Modulation
In vivo studies have shown that similar derivatives can reduce edema in animal models of inflammation by downregulating TNF-alpha levels and inhibiting NF-kB activation. These findings suggest potential applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogs
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Core Flexibility : The triazatricyclohexaene system offers greater rigidity than the triazole-based analogs, possibly favoring target selectivity.
- Pharmacological Potential: Triazole derivatives (e.g., ) exhibit anti-exudative activity (10 mg/kg dose), suggesting the target compound’s sulfanyl-acetamide moiety could confer similar properties.
Biological Activity
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its biological activity. The presence of the sulfanyl group and various aromatic moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₃O₃S |
| Molecular Weight | 525.67 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups facilitate binding to these targets, potentially modulating their activity through various pathways including:
- Signal Transduction : Influencing cellular signaling pathways.
- Metabolic Regulation : Affecting metabolic processes within cells.
- Gene Expression Modulation : Altering the expression of specific genes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against common fungal strains.
Case Studies
-
In Vitro Study on Cancer Cells :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM .
- Antimicrobial Testing :
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments and carbon frameworks, focusing on characteristic peaks for ethoxyphenyl, methoxyphenyl, and thioacetamide moieties.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at ~1650–1750 cm, S-H at ~2550 cm).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) or electrospray ionization (ESI-MS).
- X-ray Crystallography (if crystalline): Resolve the tricyclic core geometry.
- Cross-reference spectral data with synthetic intermediates and published analogs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- First Aid Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult medical professionals immediately and provide safety data sheets (SDS) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Monitor stability via periodic HPLC analysis .
Q. How can researchers ensure compound stability during storage and experiments?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC.
- Inert Atmosphere : Use nitrogen/argon for moisture-sensitive reactions.
- Lyophilization : For long-term storage, lyophilize and store under vacuum .
Advanced Research Questions
Q. What experimental design strategies optimize synthetic yield for this tricyclic compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, reaction time).
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer for oxidation/thiolation steps.
- Bayesian Optimization : Apply machine learning to predict optimal conditions with minimal experimental runs .
Q. How can computational modeling predict non-covalent interactions affecting biological activity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study ligand-protein interactions (e.g., hydrogen bonding with the triazatricyclo core).
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic sites.
- Pharmacophore Modeling : Map interaction sites using software like Schrödinger or MOE .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence reactivity?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with substituent variations (e.g., 4-methoxy vs. 4-ethoxy) and compare reaction rates via kinetic studies.
- Spectroscopic Analysis : Use -NMR to monitor electronic effects on aromatic protons.
- Biological Assays : Correlate substituent changes with activity shifts in enzyme inhibition assays .
Q. What methodologies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Validate results using biochemical (e.g., enzyme kinetics) and cell-based (e.g., cytotoxicity) assays.
- Dose-Response Analysis : Compare EC/IC values under standardized conditions.
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity, cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
